1-[2-(2-Chlorophenyl)ethyl]hydrazine
Description
Contextualization within Hydrazine (B178648) and Halogenated Organic Chemistry
1-[2-(2-Chlorophenyl)ethyl]hydrazine is an organic compound with the molecular formula C₈H₁₁ClN₂. smolecule.com It is structurally characterized by a hydrazine functional group (-NHNH₂) attached to a 2-chlorophenyl ethyl backbone. This places the compound at the intersection of two significant classes of chemicals: hydrazine derivatives and halogenated organic compounds.
Hydrazine (N₂H₄) and its derivatives are a cornerstone of modern organic synthesis, valued for their versatile reactivity. smolecule.com These nitrogen-rich compounds can function as potent nucleophiles, reducing agents, and essential building blocks for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and pyridazines. smolecule.com The ability of the hydrazine moiety to participate in condensation reactions and form stable nitrogen-nitrogen bonds makes it an invaluable tool for constructing complex molecular architectures. smolecule.com
Concurrently, the presence of a chlorine atom on the phenyl ring situates this compound within the domain of halogenated organic chemistry. The introduction of halogens, particularly chlorine, into organic molecules can profoundly influence their physical, chemical, and biological properties. Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The unique substitution pattern of the chlorophenyl group in combination with the ethyl chain may enhance its ability to permeate biological membranes. smolecule.com
The synthesis of this compound has been reported to proceed via the reaction of ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate with hydrazine hydrate (B1144303) in an ethanol (B145695) solution. smolecule.com In this reaction, hydrazine acts as a nucleophile, leading to the formation of the desired hydrazine derivative. smolecule.com The product can be obtained with a moderate yield after purification by recrystallization. smolecule.com
Fundamental Research Significance of the this compound Scaffold
The fundamental research significance of the this compound scaffold lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. While specific in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural components suggest several avenues of scientific inquiry.
The primary research interest in this scaffold is as a precursor to a variety of derivatives with potential biological activity. smolecule.com Due to its structural complexity, it is a subject of interest in medicinal chemistry. smolecule.com Exploratory research has considered its derivatives for a range of applications, including as potential antiviral and antimicrobial agents. smolecule.com The presence of the reactive hydrazine group allows for its derivatization into a wide array of compounds, such as hydrazones, which are known to exhibit a broad spectrum of biological activities.
Interaction studies on compounds with similar structures suggest that they may interact with various biological systems, including enzymatic pathways involved in drug metabolism. smolecule.com Understanding how the 2-chlorophenyl ethyl hydrazine scaffold is metabolized by enzymes is a key area of research that can inform its pharmacokinetic and toxicological profiles. smolecule.com
The unique combination of the lipophilic 2-chlorophenyl group and the reactive hydrazine moiety makes this scaffold a valuable tool for creating novel chemical entities. The chlorine substituent can influence the electronic properties of the aromatic ring and provide a site for further chemical modification or interaction with biological targets. The ethyl linker provides conformational flexibility, which can be crucial for optimizing binding to target proteins.
Evolving Research Directions and Paradigms for Chemical Systems Containing the Hydrazino Moiety
The hydrazino moiety is a dynamic functional group, and research into chemical systems containing it continues to evolve. Modern synthetic organic chemistry is increasingly focused on the development of novel, efficient, and selective methods for the formation and transformation of hydrazine-containing compounds.
A significant paradigm in contemporary hydrazine chemistry is its use as a key building block in the synthesis of complex heterocyclic compounds. Hydrazines and their derivatives, such as hydrazones, are instrumental in constructing a wide variety of nitrogen-containing ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. The reactivity of the hydrazino group allows for its participation in a diverse range of cyclization reactions, leading to the formation of stable and functionally rich heterocyclic scaffolds.
In the context of medicinal chemistry, the hydrazino moiety is increasingly being incorporated into drug candidates to modulate their pharmacological properties. The ability of the hydrazino group to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, makes it a valuable functional group for designing molecules that can interact with specific biological targets. Recent research has focused on synthesizing and evaluating the biological activities of novel hydrazone derivatives, which have shown promise as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The development of new hydrazide-hydrazone derivatives as potential therapeutic agents is an active area of investigation.
The exploration of the unique electronic and steric properties of the hydrazino group to control the stereochemistry of reactions is another evolving research direction. The development of chiral hydrazine derivatives as catalysts or auxiliaries in asymmetric synthesis is a testament to the growing sophistication in the application of hydrazine chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSGXKPWHWWJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864630 | |
| Record name | [2-(2-Chlorophenyl)ethyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30953-58-3 | |
| Record name | 2-Chlorophenelzine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030953583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorophenelzine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF9X8LPA2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for 1 2 2 Chlorophenyl Ethyl Hydrazine
Established Synthetic Pathways
The construction of the 1-[2-(2-Chlorophenyl)ethyl]hydrazine molecule can be approached from different starting materials, each with its own set of reaction conditions and outcomes.
Condensation Reactions with Hydrazine (B178648) Hydrate (B1144303)
Hydrazine hydrate is a common reagent for the introduction of a hydrazine moiety. In the context of synthesizing this compound, hydrazine hydrate acts as a potent nucleophile. It is particularly effective in reactions with precursors containing a suitable leaving group or a reactive carbonyl group that can undergo a condensation-type reaction. While direct condensation with a simple carbonyl precursor like 2-(2-chlorophenyl)acetaldehyde might be envisioned, a more documented approach involves a more complex starting material, as detailed in the following section.
Utilization of Ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate as a Starting Material
A specific method for the synthesis of this compound involves the reaction of ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate with hydrazine hydrate. In this process, the hydrazine hydrate facilitates a condensation reaction. The reaction is typically carried out in an ethanol (B145695) solution at room temperature over a period of approximately 24 hours. Following the reaction, the solid product is isolated by filtration, and the solvent is removed under vacuum. The crude product can then be purified by recrystallization from ethanol, yielding the target compound.
Alternative Synthetic Routes from Halogenated Phenylethyl Precursors
An alternative and more direct approach to the synthesis of this compound involves the nucleophilic substitution of a halogenated phenylethyl precursor, such as 1-bromo-2-(2-chlorophenyl)ethane or 1-chloro-2-(2-chlorophenyl)ethane, with hydrazine. This method is a classical approach for the N-alkylation of hydrazine.
The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion. To favor the mono-alkylation product and reduce the formation of di-substituted byproducts, an excess of hydrazine is typically employed. The reaction is generally carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The choice of the halogen in the precursor is also a factor, with the reactivity order being I > Br > Cl.
Reaction Condition Parameters and Their Influence on Synthesis
The successful synthesis of this compound is critically dependent on the careful control of various reaction parameters. These factors can significantly impact the reaction rate, yield, and purity of the final product.
Solvent Selection and Its Role in Reaction Efficiency
The choice of solvent plays a pivotal role in the synthesis of hydrazines through nucleophilic substitution. Protic solvents, such as ethanol, are commonly used for reactions involving hydrazine hydrate. Ethanol can solvate both the hydrazine and the precursor, facilitating the reaction. In the synthesis from ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate, ethanol is the specified solvent.
For the synthesis from halogenated precursors, the choice of solvent can influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions by solvating the cation of the nucleophile while leaving the anion more "naked" and reactive. However, protic solvents like ethanol or even water can also be effective, particularly when using hydrazine hydrate, as they can participate in proton transfer steps and help to stabilize the transition state. The selection of the optimal solvent would depend on the specific halogenated precursor and the desired reaction conditions.
| Solvent Type | Potential Advantages | Potential Disadvantages |
| Protic (e.g., Ethanol) | Good solubility for hydrazine hydrate; can stabilize transition states. | Can solvate the nucleophile, potentially reducing its reactivity. |
| Polar Aprotic (e.g., DMF, DMSO) | Can significantly accelerate SN2 reactions. | More difficult to remove; can be more expensive. |
Temperature and Reaction Duration Optimization
Temperature and reaction duration are interconnected parameters that must be optimized to achieve a high yield of the desired product while minimizing the formation of byproducts.
For the synthesis from ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate, the reaction is reported to proceed at room temperature over 24 hours. This suggests that the starting material is sufficiently reactive under these mild conditions.
In the case of synthesis from halogenated phenylethyl precursors, the reaction temperature will largely depend on the reactivity of the halide. For more reactive precursors like 1-bromo-2-(2-chlorophenyl)ethane, the reaction may proceed at a moderate temperature. Less reactive precursors, such as 1-chloro-2-(2-chlorophenyl)ethane, may require elevated temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to the formation of undesired side products, including over-alkylation of the hydrazine.
The reaction duration is typically determined by monitoring the consumption of the starting material, for example, by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is allowed to proceed until the starting material is no longer detectable, at which point the reaction is worked up to isolate the product. A prolonged reaction time beyond this point may not necessarily increase the yield and could lead to product degradation.
| Parameter | Influence on Synthesis | Considerations for Optimization |
| Temperature | Affects reaction rate; higher temperatures increase the rate but can also lead to side reactions. | Balance between achieving a reasonable reaction rate and minimizing byproduct formation. |
| Reaction Duration | Determines the extent of the reaction; should be sufficient for complete conversion of the starting material. | Monitor reaction progress to avoid unnecessarily long reaction times that could lead to product degradation. |
Catalyst Application and Their Mechanistic Contributions
The synthesis of hydrazine derivatives, including structures related to this compound, often employs catalytic systems to facilitate key transformations. While specific catalytic cycles for the direct synthesis of this compound are not extensively detailed in public literature, analogous syntheses of related compounds provide insight into potential catalytic applications.
Acid catalysis is a common strategy in reactions forming hydrazones, which are structurally related to hydrazines. For instance, the synthesis of other hydrazone derivatives has been shown to proceed efficiently in the presence of a strong acid catalyst like concentrated hydrochloric acid (HCl) in an ethanol solvent. mdpi.com
Mechanistic Contribution of Acid Catalysis:
Protonation: The acid catalyst protonates the electrophilic center of a precursor molecule, such as a carbonyl group on a starting material.
Activation: This protonation increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The hydrazine nucleophile then attacks the activated carbon center.
Dehydration: The subsequent elimination of a water molecule is acid-catalyzed, leading to the formation of the final product.
In the synthesis of substituted chlorophenylhydrazines from chloroanilines, metallic catalysts such as Copper(I) iodide have been utilized. rasayanjournal.co.in These catalysts are typically employed in reduction steps following diazotization.
Table 1: Catalysts in Related Hydrazine Synthesis
| Catalyst | Precursor Type | Reaction Type | Mechanistic Role |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Aldehydes/Ketones + Hydrazines | Hydrazone Formation | Protonates the carbonyl group, activating it for nucleophilic attack. mdpi.com |
| Copper(I) iodide | Substituted Chloroaniline | Diazotization-Reduction | Facilitates the reduction of the diazonium salt intermediate. rasayanjournal.co.in |
Yield Enhancement and Purification Strategies
Optimizing the yield and ensuring the high purity of this compound are critical steps following its initial synthesis. These are typically achieved through carefully selected recrystallization and chromatographic techniques.
Recrystallization Techniques for Product Isolation
Recrystallization is a primary method for purifying crude this compound. The process relies on the principle of differential solubility of the compound and its impurities in a specific solvent at varying temperatures.
A documented method for the purification of this compound involves recrystallization from ethanol. smolecule.com The general procedure involves dissolving the crude solid product in a minimum amount of hot ethanol and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration.
The choice of solvent is critical for effective recrystallization. For hydrazine derivatives, various solvents have been proven effective, as detailed in the table below.
Table 2: Solvents for Recrystallization of Hydrazine Derivatives
| Solvent | Compound Type | Reference |
|---|---|---|
| Ethanol | This compound | smolecule.com |
| Dimethylformamide (DMF) | Heterocyclic Hydrazone | mdpi.com |
| Acetonitrile (B52724) | 2,4-Dinitrophenylhydrazine | reddit.com |
| 2-Methyltetrahydrofuran / n-Heptane | Triazolopyridine from Hydrazine | orgsyn.org |
Chromatographic Purification Methodologies
When recrystallization is insufficient to remove certain impurities, particularly isomers or closely related byproducts, chromatographic methods are employed. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of chlorophenylhydrazine compounds. rasayanjournal.co.in
A reverse-phase HPLC (RP-HPLC) method has been successfully developed for the separation of positional isomers such as 2-chlorophenylhydrazine (2-CPH) and 3-chlorophenylhydrazine (3-CPH) from the 4-chlorophenylhydrazine (4-CPH) product. rasayanjournal.co.in This demonstrates the applicability of HPLC for achieving high purity levels in compounds with the chlorophenylhydrazine moiety. Such a method would be adaptable for the purification of this compound, separating it from potential starting material residues or reaction byproducts.
Key parameters for an RP-HPLC method would include:
Stationary Phase: A nonpolar column, such as a C18 column. rasayanjournal.co.in
Mobile Phase: A mixture of polar solvents, such as water and methanol or acetonitrile.
Detection: UV detection at a wavelength where the aromatic ring of the compound absorbs strongly.
Gas chromatography (GC) can also be used for the analysis of hydrazine derivatives, often requiring a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net
Preparation of Stable Derivative Forms and Intermediates
The inherent reactivity of the hydrazine functional group can sometimes lead to stability issues. Therefore, converting the compound into a more stable salt form is common practice. Furthermore, many synthetic routes to hydrazines proceed through unstable intermediates that are generated and consumed in situ.
Synthesis of Hydrochloride Salts for Enhanced Stability and Handling
Hydrazines are basic compounds and readily react with acids to form stable, crystalline salts. The hydrochloride salt of this compound would offer improved stability, a longer shelf-life, and easier handling compared to the free base, which may be an oil or a less stable solid.
The synthesis of chlorophenylhydrazine hydrochloride is a well-established process. guidechem.com A typical procedure involves dissolving the purified hydrazine free base in a suitable solvent and treating it with hydrochloric acid.
A general procedure for salt formation includes:
Dissolving the purified 2-chlorophenylhydrazine product in concentrated hydrochloric acid. guidechem.com
Stirring the mixture, often with gentle heating (e.g., 60–70 °C), until crystallization begins. guidechem.com
Cooling the mixture to allow for complete crystallization. guidechem.com
Isolating the hydrochloride salt by filtration.
Washing the filter cake with a non-polar solvent like acetone to remove residual acid and impurities. guidechem.com
This process yields the hydrochloride salt as a crystalline solid, which is typically more stable and less susceptible to aerial oxidation than the corresponding free base.
In Situ Generation and Utilization of Unstable Intermediates
A common and efficient route for the synthesis of arylhydrazines involves the reduction of an aryl diazonium salt. These diazonium salts are notoriously unstable and are almost always generated in situ at low temperatures (typically 0–5 °C) and immediately converted to the desired product. guidechem.com
The synthesis of the 2-chlorophenylhydrazine moiety typically starts from 2-chloroaniline. The process can be outlined in two main steps:
Diazotization (In Situ Generation of Diazonium Salt): 2-chloroaniline is dissolved in concentrated hydrochloric acid and cooled to 0–5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. This reaction converts the primary amine into a highly reactive 2-chlorobenzenediazonium chloride intermediate. guidechem.com This intermediate is not isolated.
Reduction: The cold diazonium salt solution is then immediately treated with a reducing agent. Common reducing agents for this transformation include sodium bisulfite or stannous chloride. rasayanjournal.co.ingoogle.com The reducing agent converts the diazonium group (-N₂⁺) into the hydrazine group (-NHNH₂), yielding the target 2-chlorophenylhydrazine. guidechem.com The product can then be isolated and purified.
This in situ strategy is crucial for safely and efficiently handling the unstable diazonium intermediate, maximizing the yield of the final hydrazine product.
Advancements in Industrial-Scale Synthesis and Process Chemistry
The industrial production of hydrazine derivatives, including chlorophenyl hydrazines, has traditionally been associated with multi-step batch processes that often involve hazardous reagents, significant waste generation, and potential safety risks. Recent advancements, however, have focused on developing more efficient, safer, and environmentally benign manufacturing protocols. While specific industrial-scale, one-step syntheses for this compound are not extensively detailed in publicly available literature, significant progress has been made in the synthesis of closely related and commercially important chlorophenyl hydrazines. These developments in process chemistry serve as a blueprint for potential optimizations in the manufacturing of a broader range of substituted hydrazines.
The pursuit of process intensification in chemical manufacturing has led to innovations that streamline the synthesis of chlorophenyl hydrazines, moving away from cumbersome traditional methods. The conventional synthesis of compounds like 4-chlorophenylhydrazine typically involves the diazotization of a chloroaniline precursor followed by a reduction step guidechem.comgoogle.com. This multi-stage batch process can be time-consuming and inefficient google.com.
A notable advancement is the development of a novel synthetic method for 4-chlorophenylhydrazine hydrochloride that utilizes 4-bromochlorobenzene and hydrazine hydrate as reactants in the presence of a phase transfer catalyst google.com. This approach simplifies the reaction steps, offering a more direct route to the product compared to the diazotization-reduction pathway google.com.
Furthermore, the concept of a "one-step" process has been realized through the implementation of continuous flow chemistry. A patented process for the continuous synthesis of 4-chlorophenylhydrazine salt integrates the key reaction steps of diazotization, reduction, and acidolysis salt formation into a single, continuous operation within an integrated reactor google.com. This technology dramatically reduces the total reaction time to 20 minutes or less, a stark contrast to the several hours or more required for batch production google.com. This continuous flow method not only enhances production efficiency but also significantly improves safety by minimizing the accumulation of thermally unstable diazonium salt intermediates google.com.
Table 1: Comparison of Synthetic Processes for 4-Chlorophenylhydrazine Salts
| Feature | Traditional Batch Process | Continuous Flow Process |
|---|
| Primary Steps | 1. Diazotization 2. Reduction 3. Acidolysis | Integrated Diazotization, Reduction, & Salt Formation | | Total Reaction Time | Several hours (or >10 hours) | ≤ 20 minutes | | Reported Yield | 63-72% | ≥ 94% | | Process Type | Intermittent Batch Operation | Continuous Flow | | Safety Concerns | Accumulation of unstable diazonium intermediates | Minimized accumulation of hazardous intermediates | Data sourced from patent information google.comgoogle.com.
A primary driver in modern process chemistry is the integration of green chemistry principles to minimize environmental impact. The production of hydrazines has been known to generate considerable amounts of high-salt, high-toxicity wastewater, posing significant treatment challenges theseus.fi.
The synthesis of 4-chlorophenylhydrazine from 4-bromochlorobenzene and hydrazine hydrate represents a significant step towards a more sustainable process google.com. This method is designed to solve the problem of generating large amounts of wastewater, a major drawback of the traditional diazotization-reduction pathway that uses reagents like sodium sulfite google.com. A key advantage of this improved protocol is the remarkable reduction in wastewater produced. For every 1000 kg of 4-chlorophenylhydrazine hydrochloride product, the water consumption and subsequent wastewater generation can be controlled to within 0.8 to 1.2 m³, a reduction of over 90% compared to conventional methods google.com.
This sustainability is further enhanced by the ability to recover and reuse excess hydrazine hydrate and the solvent after the reaction, which reduces both raw material costs and waste output google.com. The process also avoids the use of sodium sulfite as a reducing agent, thereby preventing the production of sulfur dioxide, a harmful gaseous byproduct google.com. The focus on using cleaner raw materials and recycling reagents aligns with the broader goals of creating environmentally friendly and economical chemical manufacturing processes google.com. These principles are directly applicable to the synthesis of other chlorophenyl hydrazine derivatives, aiming to mitigate the environmental footprint of their production.
Table 2: Environmental and Sustainability Improvements in 4-Chlorophenylhydrazine Synthesis
| Parameter | Traditional Diazotization-Reduction | Novel Phase-Transfer Catalysis Method |
|---|---|---|
| Primary Reactants | 4-Chloroaniline, Sodium Nitrite, Sodium Sulfite | 4-Bromochlorobenzene, Hydrazine Hydrate |
| Wastewater Generation | High Volume | Reduced by >90% |
| Harmful Byproducts | Sulfur Dioxide (from sulfite reduction) | Avoids SO₂ generation |
| Reagent Recycling | Not specified | Excess hydrazine hydrate and solvent are recoverable and reusable |
| Overall Approach | High environmental impact | Environmentally friendly with clean raw materials |
Data sourced from patent information google.com.
Reactivity Profile and Chemical Transformations of 1 2 2 Chlorophenyl Ethyl Hydrazine
Nucleophilic Characteristics of the Hydrazine (B178648) Functional Group
The hydrazine group in 1-[2-(2-chlorophenyl)ethyl]hydrazine exhibits strong nucleophilic properties. The terminal nitrogen atom (NH2) is generally the more reactive site for nucleophilic attack due to lesser steric hindrance compared to the substituted nitrogen. The nucleophilicity of hydrazines is a well-established principle in organic chemistry, enabling them to react with a wide array of electrophiles. nih.govresearchgate.net
Kinetic studies on various hydrazines have shown that their reactivity is comparable to that of simple amines like methylamine. nih.govresearchgate.net The presence of an adjacent nitrogen atom with a lone pair of electrons, however, does not consistently result in an "alpha-effect" (enhanced nucleophilicity) compared to corresponding alkylamines when reacting with certain electrophiles. nih.govresearchgate.net The nucleophilic character of the hydrazine functional group is fundamental to the derivatization and cyclization reactions discussed in the subsequent sections.
Derivatization and Functionalization Strategies
The nucleophilic nature of this compound allows for its facile derivatization, a common strategy in medicinal chemistry and material science to modify its properties. nih.gov
Formation of Hydrazone Derivatives
One of the most common transformations of hydrazines is their reaction with aldehydes and ketones to form hydrazones. wikipedia.orglibretexts.orglibretexts.org This condensation reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. wikipedia.orgresearchgate.net
The general reaction is as follows:
R1R2C=O (Aldehyde/Ketone) + this compound → R1R2C=N-NH-CH2CH2-(C6H4)Cl + H2O
These reactions are typically catalyzed by a small amount of acid. mdpi.com The resulting hydrazones are often stable, crystalline solids, and this reaction is widely used for the characterization and purification of both carbonyl compounds and hydrazines. nih.govijcpa.in Hydrazone derivatives are important intermediates in various synthetic pathways, including the Wolff-Kishner reduction. wikipedia.orglibretexts.org
Table 1: Examples of Hydrazone Formation Reactions
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| Aldehyde or Ketone | Hydrazine | Hydrazone |
| 2-Acetylbenzofuran | (2,4,6-Trichlorophenyl)hydrazine | Hydrazone Derivative mdpi.com |
| Substituted Aldehydes | Flurbiprofen Hydrazide | Hydrazone Compounds researchgate.net |
| 3-Acetylpyridine | Cyanoacetyl Hydrazine | Hydrazide-Hydrazone Derivative nih.gov |
Synthesis of Semicarbazones and Related Carboxamides
Semicarbazones are derivatives of aldehydes and ketones formed by condensation with a semicarbazide (B1199961). sathyabama.ac.inresearchgate.net While this compound is not a semicarbazide itself, it can be a precursor to such structures or react in a similar fashion with appropriate carbonyl-containing reagents. The synthesis of semicarbazones generally involves the reaction of a semicarbazide with an aldehyde or ketone. sathyabama.ac.inresearchgate.net For instance, a related compound, 4-(3'-chlorophenyl) semicarbazide, is synthesized from 3-chloroaniline (B41212) and hydrazine hydrate (B1144303), and then condensed with acetophenones to yield semicarbazones. researchgate.net
The formation of related carboxamides can be envisioned through the reaction of this compound with acylating agents. For example, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide has been synthesized from N-(2-chlorophenyl)hydrazinecarboxamide, highlighting the reactivity of the hydrazine moiety towards carbonyl groups to form stable amide-like linkages. researchgate.net
Reaction with Isothiocyanates to Form Thiosemicarbazides
Hydrazines readily react with isothiocyanates (R-N=C=S) to produce thiosemicarbazides. mdpi.comnih.gov This reaction involves the nucleophilic addition of the hydrazine's terminal nitrogen to the electrophilic carbon of the isothiocyanate group. nih.gov
The general reaction is:
R-N=C=S (Isothiocyanate) + this compound → R-NH-C(=S)-NH-NH-CH2CH2-(C6H4)Cl
This synthesis is typically carried out by heating the reactants in a solvent like ethanol (B145695). nih.gov The resulting thiosemicarbazides are valuable intermediates for the synthesis of various heterocyclic compounds, including thiazoles and triazoles. nih.govscribd.comresearchgate.net For example, 1-[2-(ethylsulfanylphenyl)carbonyl]-4-substituted-thiosemicarbazides are obtained by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates in absolute ethanol. nih.gov
Table 2: Synthesis of Thiosemicarbazides from Hydrazines and Isothiocyanates
| Hydrazine Derivative | Isothiocyanate | Reaction Condition | Product Type |
|---|---|---|---|
| Hydrazine Hydrate | Allyl Isothiocyanate | Ethanol, Base researchgate.net | Thiazolidin-4-one precursor |
| 2-(Ethylsulfanyl)benzohydrazide | Aryl Isothiocyanates | Absolute Ethanol, Reflux nih.gov | 1-carbonyl-4-aryl-thiosemicarbazide |
| 4-Substituted Phenyl Isothiocyanates | Hydrazine Monohydrate | Diethylether, Room Temp google.com | Thiosemicarbazide (B42300) Derivative |
| Acid Hydrazide | Aromatic Isothiocyanates | Methanol, Heat mdpi.com | Acyl-thiosemicarbazide |
Cycloaddition and Heterocyclic Ring Formation Reactions
The bifunctional nature of this compound, possessing two nucleophilic nitrogen atoms, makes it an excellent substrate for cycloaddition and cyclocondensation reactions to form stable heterocyclic rings.
Synthesis of Pyrazole (B372694) Derivatives
The most prominent application of hydrazines in heterocyclic synthesis is the formation of pyrazole rings. chim.itnih.gov Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The classical Knorr pyrazole synthesis and related methods involve the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com
For this compound, the reaction with a 1,3-diketone would proceed as follows:
Initial reaction of the terminal -NH2 group with one of the carbonyl groups to form a hydrazone intermediate.
Subsequent intramolecular cyclization by the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.
This method is highly versatile, allowing for the synthesis of a wide variety of substituted pyrazoles. chim.itmdpi.comorganic-chemistry.org Alternative methods for pyrazole synthesis include the [3+2] cycloaddition of diazo compounds with alkynes, but the condensation with 1,3-dielectrophiles remains a primary route. chim.itgoogle.comacs.org The reaction of hydrazines with α,β-unsaturated ketones can also yield pyrazolines, which can then be oxidized to pyrazoles. nih.gov
Table 3: General Methods for Pyrazole Synthesis Involving Hydrazines
| Reactant A | Reactant B | Product | Reaction Type |
|---|---|---|---|
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Pyrazole nih.govmdpi.com | Cyclocondensation |
| Hydrazine Derivative | α,β-Unsaturated Ketone | Pyrazoline (then Pyrazole) nih.gov | Cyclocondensation/Oxidation |
| Hydrazine | Propargyl Alcohol Derivative/Halogen Source | Pyrazole google.com | Rearrangement/Halogenation/Cyclization |
| Hydrazine | Ketone/Aldehyde | Pyrazoline (then Pyrazole) organic-chemistry.org | Condensation/In situ Oxidation |
Formation of Pyridazinone Systems
The reaction of hydrazine derivatives to form pyridazinone rings is a well-established synthetic strategy. Generally, this involves the condensation of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound. While specific studies detailing the reaction of this compound for pyridazinone synthesis are not extensively documented in publicly available literature, the general mechanism proceeds via the formation of an intermediate hydrazone, followed by intramolecular cyclization and dehydration to yield the pyridazinone core.
For instance, the reaction of various hydrazines with 4-oxo-but-2-enoic acid derivatives leads to the formation of the corresponding pyridazinone systems. smolecule.com The reaction typically begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization. The specific reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.
A general representation of this reaction is provided below:
| Reactant 1 | Reactant 2 | Product Class | General Conditions |
| Hydrazine Derivative | γ-Ketoacid/Ester | Pyridazinone | Reflux in ethanol or acetic acid |
While direct experimental data for this compound in this specific transformation is sparse, its structural similarity to other monosubstituted hydrazines suggests it would readily participate in such cyclocondensation reactions.
Construction of Thiazole (B1198619) and Thiophene (B33073) Derivatives
The synthesis of thiazole and thiophene rings often involves the reaction of a sulfur-containing precursor with a suitable electrophile. Hydrazine derivatives can be incorporated into these structures, often through the formation of an intermediate thiosemicarbazone or a related species.
Thiazole Derivatives: The Hantzsch thiazole synthesis and its variations are common methods for constructing the thiazole ring. While direct examples using this compound are not readily found, the general pathway would likely involve the reaction of a thiosemicarbazide derived from this compound with an α-haloketone. The reaction proceeds via initial S-alkylation followed by cyclization and dehydration. The nature of the substituents on both the hydrazine and the α-haloketone can influence the reaction's outcome and the final product's structure.
Thiophene Derivatives: The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes. This multicomponent reaction typically involves a ketone or aldehyde, a compound with an active methylene (B1212753) group (like a cyanoacetate), and elemental sulfur, often in the presence of a base. A variation could potentially involve a pre-formed enamine or a related intermediate derived from this compound, which could then react with a sulfur source and a suitable carbonyl compound to form a thiophene derivative. Another approach is the Fiesselmann thiophene synthesis, which utilizes β-keto esters and thioglycolic acid derivatives.
The following table summarizes general synthetic approaches that could theoretically be adapted for this compound:
| Heterocycle | Key Reagents | General Reaction Name |
| Thiazole | α-Haloketone, Thiosemicarbazide | Hantzsch Synthesis |
| Thiophene | Carbonyl Compound, Active Methylene Compound, Sulfur | Gewald Reaction |
Other Heteroannulation Pathways
Beyond pyridazinones, thiazoles, and thiophenes, this compound is a potential precursor for a variety of other heterocyclic systems through heteroannulation reactions. These reactions involve the formation of a new ring that includes a heteroatom.
One of the most common reactions of hydrazines is the formation of pyrazoles through condensation with 1,3-dicarbonyl compounds. The Knorr pyrazole synthesis, for example, involves the reaction of a hydrazine with a β-ketoester. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on both reactants.
Furthermore, reaction with nitrous acid could lead to the formation of an azide, which is a versatile intermediate for the synthesis of triazoles and other nitrogen-rich heterocycles. The synthesis of 1,2,4-triazine (B1199460) derivatives can also be envisioned through the reaction of this compound with α-dicarbonyl compounds or their equivalents.
Chemoselectivity and Regioselectivity in Multi-functional Systems
When a molecule contains multiple reactive sites, the selectivity of a reaction becomes a critical aspect. For a compound like this compound, which has two nitrogen atoms with different steric and electronic environments, chemoselectivity and regioselectivity are important considerations in its reactions.
Chemoselectivity: In reactions with unsymmetrical electrophiles, the more nucleophilic nitrogen atom of the hydrazine moiety is expected to react preferentially. The terminal NH2 group is generally more nucleophilic and less sterically hindered than the substituted nitrogen atom, and thus would be the primary site of attack in many reactions, such as acylation or alkylation.
Regioselectivity: In cyclization reactions, such as the formation of pyrazoles from 1,3-dicarbonyls, the initial site of nucleophilic attack and the subsequent cyclization pathway determine the final regiochemical outcome. For instance, in the reaction with an unsymmetrical β-ketoester, two different regioisomers of the resulting pyrazolone (B3327878) can be formed. The reaction conditions (e.g., pH, temperature) can often be tuned to favor one regioisomer over the other. The electronic nature of the substituents on the dicarbonyl compound and the hydrazine itself plays a crucial role in directing the regioselectivity of the cyclization.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and predicting product outcomes. For the reactions involving this compound, mechanistic studies would focus on identifying key intermediates and determining the kinetics of the reaction steps.
The reactions of hydrazines typically proceed through well-defined intermediates. In condensation reactions with carbonyl compounds, the initial product is a hydrazone. This intermediate is often stable and can be isolated, but in many cyclization reactions, it is formed in situ and reacts further. For example, in the Wolff-Kishner reduction, the hydrazone is a key intermediate that is subsequently converted to an alkane.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for the identification and characterization of reaction intermediates. In some cases, intermediates can be trapped by reacting them with a suitable trapping agent, providing further evidence for their existence. For instance, in the nitrosation of hydrazine, an N-nitrosohydrazine intermediate has been detected spectrophotometrically.
Kinetic studies provide quantitative information about the rate of a chemical reaction and how it is affected by various factors such as concentration, temperature, and catalysts. The reaction of hydrazines with electrophiles, such as aldehydes, has been shown to follow second-order kinetics in some cases.
The determination of reaction rates can be accomplished by monitoring the change in concentration of a reactant or product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR. The data obtained from kinetic studies can be used to derive a rate law for the reaction, which provides insight into the reaction mechanism. For example, the activation energy of a reaction, which is a measure of the energy barrier that must be overcome for the reaction to occur, can be determined from the temperature dependence of the reaction rate. Such studies on the hydrolysis of ketazines to form hydrazine hydrate have been conducted to determine activation energies and reaction orders.
Influence of Substituent Effects on Reaction Mechanisms
The reactivity of this compound is dictated by the interplay of its functional groups: the hydrazine moiety, the ethyl bridge, and the substituted phenyl ring. The hydrazine group, with its two nitrogen atoms and lone pairs of electrons, is a potent nucleophile and a base. It is the primary site for reactions such as acylation, alkylation, and condensation with carbonyl compounds. The phenylethyl structure is also susceptible to oxidation, a key reaction in its metabolic pathways. The 2-chloro substituent on the phenyl ring significantly modulates this reactivity through a combination of electronic and steric effects, influencing reaction rates and mechanisms compared to its unsubstituted parent compound, phenelzine (B1198762).
Electronic Effects: The chlorine atom exerts two opposing electronic effects:
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond (σ-bond). This inductive effect is strongest at the ortho position, making the ring more electron-poor. This deactivation of the ring reduces its susceptibility to electrophilic aromatic substitution.
For reactions involving the distal hydrazine group, the electron-withdrawing nature of the chloro-substituent can decrease the nucleophilicity and basicity of the hydrazine nitrogens by pulling electron density through the ethyl bridge, albeit weakly.
Steric Effects: The presence of a chlorine atom at the ortho position introduces significant steric hindrance around that side of the phenyl ring and can influence the approach of reagents to both the ring and the adjacent ethylhydrazine (B1196685) side chain. This "ortho effect" can lead to lower reaction rates or alter the regioselectivity of reactions compared to meta- or para-substituted analogues.
Key Chemical Transformations and Mechanistic Influences:
Acylation: Hydrazines are readily acylated by reagents like acyl chlorides or anhydrides. In the case of this compound, acylation can occur at either the terminal nitrogen (N1) or the nitrogen attached to the ethyl group (N2). The electron-withdrawing effect of the 2-chloro group slightly reduces the nucleophilicity of the hydrazine, potentially slowing down the rate of acylation compared to phenelzine. Steric hindrance from the ortho-substituent is less likely to affect reactions at the terminal N1 position but may play a role in reactions involving the N2 position.
Oxidation: The hydrazine moiety can be oxidized to various products. For instance, metabolism of the related compound phenelzine involves oxidation by monoamine oxidase (MAO), which is believed to proceed via a radical mechanism. The 2-chloro substituent's electronic influence on the stability of radical intermediates could alter the rate and products of such oxidation reactions.
Condensation Reactions: The terminal -NH2 group can react with aldehydes and ketones to form hydrazones. The mechanism involves nucleophilic attack by the nitrogen on the carbonyl carbon. The reduced nucleophilicity caused by the chloro-substituent is expected to decrease the rate of hydrazone formation.
The table below summarizes the expected influence of the 2-chloro substituent on various reactions compared to the unsubstituted phenelzine.
Table 1: Predicted Influence of the 2-Chloro Substituent on the Reactivity of the Phenylethylhydrazine Scaffold
| Reaction Type | Reactive Site | Influencing Factor(s) | Predicted Effect on Rate (vs. Phenelzine) | Mechanistic Considerations |
| N-Acylation | Hydrazine Group | Electronic (-I) | Slightly Decreased | Reduced nucleophilicity of the hydrazine moiety. |
| Condensation | Terminal -NH2 | Electronic (-I) | Decreased | Slower formation of hydrazones with carbonyl compounds. |
| Oxidation | Hydrazine Group | Electronic (-I) | Moderately Decreased | Altered stability of radical intermediates in oxidation pathways. |
| Electrophilic Aromatic Substitution | Phenyl Ring | Electronic (-I > +R), Steric | Significantly Decreased | Ring is deactivated; substitution is directed to C5 (para). |
| Protonation (Basicity) | Hydrazine Group | Electronic (-I) | Decreased | The hydrazine is a weaker base due to electron withdrawal. |
Structural Elucidation and Advanced Characterization Techniques
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. While a specific crystal structure determination for 1-[2-(2-Chlorophenyl)ethyl]hydrazine is not publicly available in surveyed crystallographic databases, this section outlines the principles of the analysis and the type of information that would be obtained, using closely related structures as examples.
X-ray diffraction analysis would precisely determine the molecular geometry of this compound, including all bond lengths, bond angles, and torsion angles. This reveals the molecule's conformation—the spatial arrangement of its atoms. For instance, in a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the dihedral angle between the 2,6-dichlorophenyl ring and the nitro-substituted benzene (B151609) ring was found to be 21.16 (14)°. nih.gov For this compound, the analysis would establish the orientation of the 2-chlorophenyl ring relative to the ethylhydrazine (B1196685) side chain.
Key geometric parameters that would be determined include:
The C-C-N-N torsion angle of the ethylhydrazine chain, which defines its conformation (e.g., gauche or anti).
The torsion angle between the phenyl ring and the ethyl group, indicating the degree of twist.
The precise bond lengths of C-C, C-N, N-N, C-Cl, and C-H bonds.
The bond angles around each atom, confirming hybridization (e.g., sp² for aromatic carbons, sp³ for ethyl carbons).
In a study of a similar molecule, ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate, the Car—N(H)—N=C(Cl) unit was found to be nearly planar, with a torsion angle of 5.5 (4)°. nih.gov A similar analysis of this compound would provide a comparable level of detail regarding its conformational state.
| Parameter | Value |
| Chemical Formula | C₁₃H₉Cl₂N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2311 (10) |
| b (Å) | 9.8054 (8) |
| c (Å) | 12.6360 (11) |
| β (°) | 108.381 (3) |
| Volume (ų) | 1320.6 (2) |
| Z (molecules/unit cell) | 4 |
| Dihedral Angle (rings) | 26.25 (16)° |
The crystal packing is a direct consequence of intermolecular interactions. libretexts.orgudel.edu For this compound, the primary interactions expected are hydrogen bonds and aromatic (π-π) stacking.
Hydrogen Bonding: The hydrazine moiety (-NH-NH₂) contains both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen lone pairs). This allows for the formation of intermolecular N-H···N hydrogen bonds, which are a dominant feature in the crystal structures of many hydrazine derivatives, often linking molecules into dimers or chains. libretexts.org
Aromatic Stacking: The 2-chlorophenyl ring is an aromatic system capable of engaging in π-π stacking interactions. These occur when the planar aromatic rings of adjacent molecules align, typically in an offset or face-to-face manner. mdpi.com In the crystal structure of a related hydrazone, π-π interactions between benzofuran (B130515) and trichlorophenyl groups of neighboring molecules, with a centroid-to-centroid distance of 3.496 Å, were observed to form molecular chains. mdpi.com
In some crystals, molecules or parts of molecules may not occupy a single, fixed position but are distributed over two or more sites. This is known as crystallographic disorder. X-ray diffraction can identify and model this phenomenon. For a flexible molecule like this compound, the ethyl side chain could potentially exhibit conformational disorder. In more complex cases, whole-molecule disorder can occur where enantiomers or different conformers co-crystallize. For example, a re-investigation of a bis(phenyldiazene) derivative revealed a three-component superposition of (S,S), (R,R), and meso isomers within the crystal lattice. A crystallographic study of this compound would confirm whether its crystal structure is ordered or exhibits any such disorder.
Spectroscopic Characterization Methods
Spectroscopic methods provide complementary information to diffraction techniques by probing the chemical bonds and electronic properties of a molecule.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. core.ac.uk While a published spectrum for this compound is not available, its structure allows for the prediction of its characteristic IR absorption bands based on established group frequencies. libretexts.orgpressbooks.publibretexts.org
The key functional groups in this compound are the hydrazine group (-NH and -NH₂), the ethyl chain (-CH₂-), and the ortho-substituted chlorobenzene (B131634) ring. The expected IR absorptions are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
| 3350–3250 | N-H Stretch | Hydrazine (-NH, -NH₂) | Medium | Primary amines (R-NH₂) often show two bands (symmetric and asymmetric); secondary amines (R₂NH) show one. pressbooks.pub |
| 3100–3000 | C-H Stretch (sp²) | Aromatic Ring | Medium-Weak | Characteristic of C-H bonds on the benzene ring. libretexts.org |
| 2960–2850 | C-H Stretch (sp³) | Ethyl Group (-CH₂-) | Medium | Arises from symmetric and asymmetric stretching of the methylene (B1212753) groups. libretexts.org |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium | Two or three bands are typical for the aromatic ring skeleton. |
| 1470-1450 | C-H Bend (scissoring) | Ethyl Group (-CH₂) | Medium | Bending vibration of the aliphatic chain. libretexts.org |
| ~750 | C-H Bend (out-of-plane) | Aromatic Ring (ortho-subst.) | Strong | The position in the 680-780 cm⁻¹ range is indicative of the substitution pattern on the benzene ring. pressbooks.pub |
| 800-600 | C-Cl Stretch | Chlorophenyl | Strong | The presence of the chlorine atom attached to the aromatic ring. |
The IR spectrum of a related hydrazone showed an N-H group absorption at 3355 cm⁻¹ and aromatic C=C vibrations at 1613 and 1580 cm⁻¹. mdpi.com The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the molecule as a whole occur, providing a "fingerprint" for identification. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment in the molecule. The protons on the aromatic ring would typically appear as a complex multiplet in the downfield region (approximately 7.0-7.5 ppm) due to the influence of the chlorine atom. The two methylene groups of the ethyl chain would present as two separate triplets, likely in the range of 2.8-3.5 ppm. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad singlets and their chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to observe eight distinct signals corresponding to the eight carbon atoms. The aromatic carbons would resonate in the downfield region (around 120-140 ppm), with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The two aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum.
A detailed analysis of chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra would be required for the complete structural assignment of this compound.
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes as experimental data is not publicly available.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4 | m | 2H | Ar-H |
| ~7.2 | m | 2H | Ar-H |
| ~3.5 | br s | 3H | -NH-NH₂ |
| ~3.1 | t | 2H | -CH₂-N |
Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes as experimental data is not publicly available.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~138 | Ar-C (quaternary) |
| ~134 | Ar-C (C-Cl) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~55 | -CH₂-N |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the chlorophenyl group. Typically, aromatic systems exhibit π → π* transitions, which would likely be observed for this compound. The presence of the hydrazine group might also contribute to n → σ* or n → π* transitions, although these are often weaker. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent used for the analysis.
Table 3: Expected UV-Vis Absorption Data for this compound (Note: This is a hypothetical data table for illustrative purposes as experimental data is not publicly available.)
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| ~210 | High | π → π* |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₈H₁₁ClN₂, the expected exact mass would be approximately 170.06 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 172 with about one-third the intensity of the molecular ion peak would be a characteristic feature. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the C-C bond of the ethyl chain, leading to the formation of a chlorobenzyl cation or related fragments. The loss of the hydrazine moiety could also be a prominent fragmentation route.
Table 4: Predicted Mass Spectrometry Data for this compound (Note: This is a hypothetical data table for illustrative purposes as experimental data is not publicly available.)
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 172 | ~30 | [M+2]⁺ (Isotope peak) |
| 170 | 100 | [M]⁺ (Molecular ion) |
| 139 | High | [M - NH₂NH]⁺ |
| 125 | High | [C₇H₆Cl]⁺ |
The combined application of these advanced characterization techniques is essential for the unambiguous structural elucidation of this compound, ensuring its identity and purity for any subsequent chemical or biological studies.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are routinely used to optimize molecular geometries and predict a wide array of properties. imist.ma For hydrazine (B178648) derivatives, the B3LYP/6-31G(d,p) level of theory is a commonly employed method to achieve reliable results. researchgate.netimist.ma
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. This process would yield the precise bond lengths, bond angles, and dihedral angles for 1-[2-(2-Chlorophenyl)ethyl]hydrazine.
While specific data for the target compound is not available, a theoretical study would produce a table similar to the hypothetical example below, detailing the key geometric parameters. These parameters are crucial for understanding the molecule's shape and steric interactions.
Hypothetical Data Table: Optimized Geometrical Parameters (Note: The following data is illustrative and not based on actual calculations for this compound)
| Parameter | Bond/Angle/Dihedral | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C-C (ethyl) | ~1.54 |
| C-N (ethyl-hydrazine) | ~1.47 | |
| N-N (hydrazine) | ~1.45 | |
| C-Cl (phenyl) | ~1.74 | |
| Bond Angles (°) | C-C-N | ~110 |
| C-N-N | ~112 |
| Dihedral Angles (°) | C-C-N-N | variable (conformation) |
Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. biointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acs.org
For hydrazine derivatives, the HOMO is often localized on the hydrazine moiety, indicating its electron-donating nature, while the LUMO may be distributed over the aromatic ring. imist.ma An analysis of this compound would involve mapping the electron density of these orbitals and calculating their energy gap.
Hypothetical Data Table: Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual calculations for this compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
The distribution of electron density in a molecule can be quantified through atomic charge calculations and visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. biointerfaceresearch.com In a molecule like this compound, the nitrogen atoms of the hydrazine group would be expected to have a negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms would exhibit a positive potential.
The presence of the electronegative chlorine atom on the phenyl ring induces polarization effects throughout the molecule. Computational studies on similar hydrazine derivatives show that such substituents significantly impact the electronic properties and reactivity. researchgate.netimist.ma These studies can quantify the charge transfer within the molecule, revealing how different functional groups electronically influence one another.
Tautomerism and Conformational Analysis via Computational Methods
Molecules with multiple rotatable bonds and labile protons can exist in different spatial arrangements (conformations) and structural isomers (tautomers).
Hydrazine derivatives can exhibit tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton. researchgate.net Computational methods can be used to calculate the relative energies of different tautomeric forms, thereby predicting their relative stability and abundance at equilibrium. For many nitrogen-containing heterocyclic compounds, the tautomer with a hydrogen atom on a nitrogen is often the most stable. researchgate.net
Conformational Preferences and Energy Barriers
The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its physical and chemical properties. For this compound, a comprehensive conformational analysis is essential to understand the spatial arrangement of its constituent atoms and the energy associated with different rotational isomers (rotamers).
While specific experimental or detailed computational studies on the conformational preferences and energy barriers of this compound are not extensively available in the public domain, the principles of conformational analysis can be applied to predict its behavior. mdpi.comnih.gov The flexibility of the ethylhydrazine (B1196685) chain allows for various conformations, primarily arising from rotation around the C-C and C-N single bonds.
The relative stability of these conformers is governed by a combination of steric and electronic effects. Staggered conformations are generally more stable and lower in energy than eclipsed conformations due to reduced torsional strain. nih.gov Furthermore, gauche interactions between bulky substituents, such as the 2-chlorophenyl group and the hydrazine moiety, would be less favorable than an anti-conformation where these groups are positioned at a 180° dihedral angle to each other. The presence of the chlorine atom on the phenyl ring can also influence conformational preference through electrostatic interactions.
The energy barriers to rotation determine the rate of interconversion between different conformers. These barriers are a function of the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. For similar acyclic alkanes, these barriers are typically in the range of a few kcal/mol, allowing for rapid rotation at room temperature. nih.gov
Table 1: Estimated Energetic Contributions to Conformational Strain
| Interaction | Estimated Energy Cost (kcal/mol) |
| H-H eclipsing | ~1.0 |
| C-H eclipsing | ~1.4 - 1.6 |
| Gauche (CH3-CH3) | ~0.9 |
| Steric hindrance (larger groups) | Variable, increases with group size |
Note: This table provides generalized energy values for common interactions based on principles of conformational analysis. Specific values for this compound would require dedicated computational studies.
Advanced Quantum Chemical Methodologies
To gain a deeper understanding of the electronic structure and intermolecular interactions of this compound, advanced quantum chemical methodologies are employed.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. amercrystalassn.orgwiley-vch.de QTAIM defines atoms as distinct regions of space and characterizes the interactions between them through the analysis of bond critical points (BCPs). amercrystalassn.orgwiley-vch.de
A specific QTAIM analysis for this compound is not found in the reviewed literature. However, the application of QTAIM to similar molecular systems, such as metal complexes of chlorophenylhydrazine, has been reported. researchgate.net In such analyses, the properties of the electron density at the BCPs, including the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are used to classify the nature of the interactions. researchgate.net
Generally, for covalent bonds, ρ is large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ is small and ∇²ρ is positive. The sign of H(r) can further distinguish between shared and closed-shell interactions.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor.
There are no specific molecular dynamics simulation studies focused on this compound in the available literature. However, MD simulations are a standard tool for exploring the dynamic nature of molecules and could be applied to this compound to understand how its conformation fluctuates over time and how it might interact with other molecules. rsc.org
Computational Predictions for Molecular Interactions
Computational methods are invaluable for predicting how a molecule might interact with biological targets, which is a cornerstone of rational drug design.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or other biological macromolecule.
While there are no specific molecular docking studies of this compound reported in the searched scientific literature, studies on similar compounds highlight the potential of this molecule to interact with various biological targets. For example, derivatives of hydrazine have been docked into the active sites of various enzymes, such as mTOR inhibitors and antibacterial targets. niscpr.res.innih.gov
A typical molecular docking study involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor protein. The ligand is then placed in various positions and orientations within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Table 2: Common Intermolecular Interactions in Molecular Docking
| Type of Interaction | Description |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| Electrostatic Interaction | The attraction or repulsion of charged species. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
of this compound
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to ascertain the relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com These models are statistically derived and are instrumental in predicting the activity of new chemical entities. nih.gov The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule, often referred to as molecular descriptors, dictate its biological effects. mdpi.com
A thorough review of the scientific literature reveals a notable absence of specific QSAR studies focused exclusively on the compound This compound . While extensive QSAR analyses have been conducted on various classes of compounds, including monoamine oxidase (MAO) inhibitors which are structurally related to phenelzine (B1198762) and its derivatives, no dedicated research providing detailed QSAR models, descriptor data, or activity prediction tables for This compound could be identified in the public domain.
The application of QSAR methodologies to related classes of compounds, such as other hydrazine derivatives or MAO inhibitors, involves the correlation of molecular descriptors with their observed biological activities. nih.govresearchgate.net These descriptors can be categorized into several types, including:
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as charge distributions and orbital energies (e.g., HOMO and LUMO energies), which can influence interactions with biological targets. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for determining how well a compound fits into a receptor's binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
QSAR models are typically developed using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN). nih.govmdpi.com The goal is to generate a predictive model that can estimate the biological activity of compounds that have not yet been synthesized or tested. nih.gov For a QSAR model to be considered robust and reliable, it must undergo rigorous internal and external validation. mdpi.com
In the context of MAO inhibitors, QSAR studies have been employed to understand the structural requirements for potent and selective inhibition of MAO-A and MAO-B. nih.govmdpi.com These studies have highlighted the importance of features such as hydrophobic-aromatic regions and hydrogen-bond donors for effective binding and inactivation of the enzyme. mdpi.com For instance, research on phenylisopropylamines as MAO-A inhibitors has indicated that electron-rich aromatic rings and higher HOMO levels tend to enhance inhibitory activity. nih.gov
While these general principles from QSAR studies on related compounds could theoretically inform the potential activity of This compound , without a specific study that includes this compound in its dataset, any prediction of its activity would be purely speculative. The development of a reliable QSAR model for This compound would necessitate the synthesis and biological evaluation of a series of structurally related compounds to generate the necessary training and test sets for model building and validation.
Given the current state of published research, a detailed analysis with specific data tables and research findings on the QSAR of This compound cannot be provided.
Role as Key Chemical Intermediates in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide array of organic compounds. smolecule.com Its bifunctional nature allows it to participate in various chemical reactions, leading to the formation of more complex molecular architectures.
The presence of both a nucleophilic hydrazine group and a lipophilic 2-chlorophenyl ethyl side chain makes this compound a versatile building block. smolecule.com The hydrazine functional group is a key component in the formation of hydrazones, which are precursors to many heterocyclic systems. The 2-chlorophenyl ethyl moiety can influence the solubility, reactivity, and biological activity of the resulting molecules. This combination allows chemists to introduce specific structural and functional properties into target molecules, which is particularly useful in the development of new pharmaceutical agents. smolecule.com
Hydrazine and its derivatives are fundamental reagents for the synthesis of nitrogen-containing heterocycles, including quinoxalines and pyridazines.
Quinoxalines: These compounds are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. scispace.com While this compound is not a direct precursor in this classic synthesis, it is closely related to the quinoxaline structure. For instance, its own synthesis can involve the reaction of a quinoxaline derivative, specifically ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate, with hydrazine hydrate (B1144303). smolecule.comresearchgate.net This highlights the chemical interchangeability and the role of hydrazine derivatives in the broader synthetic pathways leading to complex heterocyclic systems like quinoxalines, which are investigated for a range of biological activities. scispace.comresearchgate.net
Pyridazines: The pyridazine ring is another important heterocyclic system in medicinal chemistry. nih.gov A common method for its synthesis involves the reaction of a hydrazine with a 1,4-dicarbonyl compound. Furthermore, hydrazine derivatives can be used to introduce substituents onto a pre-existing pyridazine ring. For example, chloro-substituted pyridazines react with hydrazines to form hydrazinyl-pyridazines. google.comgoogle.comresearchgate.net In this context, this compound can be employed to attach the 2-(2-chlorophenyl)ethyl group to a pyridazine core, thereby creating novel derivatives for further study.
Interactive Table: Synthesis of Heterocyclic Derivatives
| Heterocycle | General Synthetic Method | Role of Hydrazine Derivative |
| Quinoxaline | Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. scispace.com | Used in the synthesis of precursors or related complex structures. smolecule.comresearchgate.net |
| Pyridazine | Reaction of a hydrazine with a 1,4-dicarbonyl compound or substitution of a leaving group (e.g., chlorine) on a pyridazine ring. google.comgoogle.comresearchgate.net | Acts as the hydrazine component to form the ring or to introduce the 2-(2-chlorophenyl)ethyl substituent. |
Contributions to Agrochemicals Research
The structural motifs present in this compound are found in molecules with potential agrochemical applications. Both benzofuran (B130515) and hydrazone structures, which can be synthesized using hydrazine derivatives, have demonstrated exciting activities in the agrochemical field. mdpi.com Compounds containing these fragments have shown promise as antibacterial and antifungal agents. mdpi.com The synthesis of such molecules often involves the reaction of a ketone or aldehyde with a hydrazine, indicating that this compound could serve as a valuable starting material for creating new agrochemical candidates.
Utility in Biochemical Assays and Probe Development
Hydrazine derivatives are instrumental in the field of biochemistry for the development of assays and molecular probes. They react readily with aldehydes and ketones, such as those found on proteins and other biomolecules after specific treatments, to form stable hydrazone linkages. This reaction is the basis for various labeling and detection methods. frontierspecialtychemicals.com
Furthermore, hydrazones derived from substituted hydrazines have found applications in the creation of chemical sensors. mdpi.com These sensors can be designed to detect specific analytes, including metal ions and toxic gases, making them useful tools in environmental monitoring and biochemical analysis. mdpi.com The specific properties of the 2-chlorophenyl group in this compound could be exploited to develop probes with unique spectroscopic or binding characteristics.
Exploration in Organic Electronics and Photovoltaic Materials
While direct applications of this compound in organic electronics have not been extensively reported, related heterocyclic structures show significant potential. Pyridazine-based compounds, which can be synthesized from hydrazine derivatives, have been investigated for their use in organic semiconductors. liberty.edu The nitrogen atoms in the pyridazine ring can influence the electronic properties of the material, which is a key factor in the performance of organic electronic devices. The introduction of a substituted phenyl group, such as the one present in this compound, could be a strategy to fine-tune these electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.
Development of Functional Materials and Specialty Chemicals
The reactivity of the hydrazine group allows for the incorporation of this compound into larger molecular frameworks, leading to the development of functional materials and specialty chemicals. Its ability to form hydrazones is a key reaction for creating molecules with applications as sensors and other advanced materials. mdpi.com The properties imparted by the 2-chlorophenyl ethyl moiety, such as increased lipophilicity and specific steric and electronic effects, can be advantageous in designing specialty chemicals for a range of industrial applications. smolecule.com
Analytical Methodologies for Chemical Analysis and Reaction Monitoring
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in separating 1-[2-(2-Chlorophenyl)ethyl]hydrazine from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the synthesis of this compound. A reversed-phase HPLC method can be developed to separate the reactants, intermediates, and the final product. For instance, in a synthetic route involving the reaction of a phenethylamine (B48288) derivative, HPLC can track the consumption of the starting material and the formation of the hydrazine (B178648) product. americanpharmaceuticalreview.com
A typical HPLC system for this purpose might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The gradient of the organic solvent can be adjusted to achieve optimal separation. Detection is commonly performed using a UV detector, as the phenyl ring in the molecule allows for strong UV absorbance. nih.govnih.gov For enhanced sensitivity, especially at low concentrations, mass spectrometry (MS) can be coupled with HPLC (LC-MS). americanpharmaceuticalreview.com
A hypothetical HPLC method for monitoring the synthesis could involve the parameters outlined in the table below.
Table 1: Hypothetical HPLC Parameters for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
By injecting aliquots of the reaction mixture at different time points, the formation of this compound can be quantified by the increase in its corresponding peak area, while the depletion of the starting materials can be observed by the decrease in their peak areas.
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile by-products or unreacted starting materials that may be present in the synthesis of this compound. ptfarm.plnih.govd-nb.info For instance, if the synthesis involves volatile reagents or produces low molecular weight side products, GC can effectively separate and identify these components. researchgate.netnih.gov
Given the polar nature of the hydrazine group, derivatization is often necessary to improve the volatility and chromatographic behavior of the target compound itself. derpharmachemica.com However, for the analysis of less polar and more volatile impurities, a direct GC analysis may be feasible. A capillary column with a non-polar or medium-polarity stationary phase is typically used. ptfarm.pl
The table below outlines a potential GC method for analyzing volatile impurities.
Table 2: Potential GC Parameters for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min) to 280 °C at 10 °C/min |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction. massbank.eu It is particularly useful for initial reaction screening and for determining the optimal reaction conditions for the synthesis of this compound. researchgate.net
A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. The separated spots can be visualized under UV light, due to the UV-active phenyl ring, or by staining with a suitable reagent like potassium permanganate (B83412) or an iodine chamber. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The relative retention factors (Rf) of the spots provide information about the polarity of the compounds.
Table 3: Example TLC System for Reaction Screening
| Component | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
Spectrometric Methods for Quantification and Identification
Spectrometric methods are indispensable for the structural elucidation and quantification of this compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. massbank.eu When coupled with GC or HPLC, it allows for the unequivocal identification of the compound in complex mixtures. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ethylhydrazine (B1196685) side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural confirmation of this compound. nih.govnih.govmassbank.eu The 1H NMR spectrum would provide information about the number and types of protons and their connectivity, while the 13C NMR spectrum would reveal the number and chemical environments of the carbon atoms. The chemical shifts and coupling constants of the aromatic and aliphatic protons would be characteristic of the 2-chlorophenyl ethyl moiety.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantification of this compound in solution. nih.govnih.gov The compound is expected to exhibit a characteristic UV absorption maximum due to the electronic transitions within the chlorophenyl group. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, which can then be used to determine the concentration of the compound in unknown samples.
Derivatization Strategies for Enhanced Analytical Resolution
Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. For a compound like this compound, derivatization is often employed to enhance its volatility for GC analysis or to improve its detectability in HPLC. derpharmachemica.com
A common derivatization strategy for hydrazines involves reaction with an aldehyde or a ketone to form a stable hydrazone. For example, reaction with pentafluorobenzaldehyde (B1199891) can produce a derivative with excellent gas chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry. derpharmachemica.com Another approach is acylation of the hydrazine group with a reagent like pentafluorobenzoyl chloride. derpharmachemica.com These derivatization reactions introduce fluorinated groups that significantly enhance the detector response.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(2-Chlorophenyl)ethyl]hydrazine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with hydrazine derivatives and 2-chlorophenyl precursors. Reflux in ethanol (60–80°C) under inert atmosphere (N₂/Ar) to minimize oxidation. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Optimize stoichiometry (1:1 molar ratio of hydrazine to aldehyde/ketone) to reduce side products .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodology : Use ¹H/¹³C NMR to confirm hydrazine backbone and chlorophenyl substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm). IR spectroscopy verifies N-H stretches (~3200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₈H₁₀ClN₂). Cross-reference with computational simulations (DFT for NMR chemical shifts) .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Store in amber vials at –20°C under inert gas. Avoid prolonged exposure to light or moisture, as hydrazines are prone to hydrolysis and oxidation. Monitor decomposition via HPLC (e.g., formation of chlorophenyl byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or conformational flexibility?
- Methodology : Perform variable-temperature NMR to identify dynamic processes (e.g., E/Z isomerism). Use X-ray crystallography to resolve absolute configuration (as in ’s crystal structure analysis). Compare experimental data with computational models (e.g., molecular dynamics simulations) to assign tautomeric forms .
Q. What experimental designs are recommended for evaluating bioactivity, such as enzyme inhibition or receptor binding?
- Methodology : Screen against target enzymes (e.g., monoamine oxidase) using fluorometric assays. For receptor studies (e.g., serotonin receptors), employ radioligand binding assays (³H-LSD or ³H-ketanserin). Use dose-response curves (IC₅₀ calculations) and validate selectivity via counter-screens against related receptors .
Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?
- Methodology : Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., PDB IDs for MAO-A/B). Apply QSAR models (MLR or machine learning) to correlate electronic (HOMO/LUMO) and steric (logP) parameters with activity. Validate predictions via synthesis and testing of prioritized analogs .
Q. What toxicological assessment strategies are appropriate for identifying risks in early-stage research?
- Methodology : Use Ames tests (Salmonella strains TA98/TA100) to assess mutagenicity. Conduct in vitro cytotoxicity assays (MTT/HepG2 cells) for acute toxicity. Review existing data on structurally related hydrazines (e.g., 1,2-diphenylhydrazine’s carcinogenicity in ) to infer potential hazards .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
